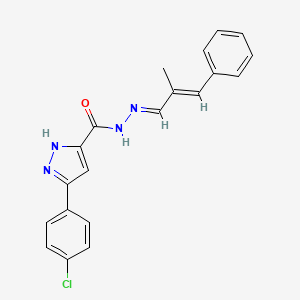

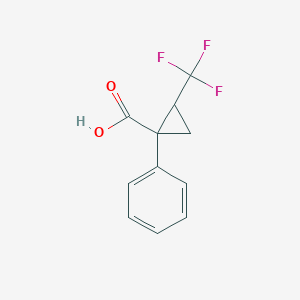

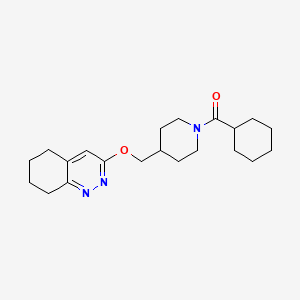

![molecular formula C16H13Cl2NO4 B2790965 Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate CAS No. 477871-67-3](/img/structure/B2790965.png)

Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate” is a chemical compound with the linear formula C18H15Cl2N3O4 . It has a molecular weight of 408.244 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C18H15Cl2N3O4 . This indicates that the molecule contains 18 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications

Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate has been used in a variety of research applications, including as a potential drug candidate. It has been studied for its potential to inhibit the growth of certain types of cancer cells, as well as for its ability to inhibit the growth of certain types of bacteria. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of fungi, as well as for its ability to act as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate is still not fully understood. However, it is believed that this compound binds to certain receptors on the surface of cells and blocks their ability to interact with other molecules. This prevents the cells from undergoing normal metabolic processes, which can ultimately lead to cell death. Additionally, this compound has been shown to interact with certain enzymes, which could also contribute to its anti-cancer and anti-bacterial effects.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain types of cancer cells, as well as inhibit the growth of certain types of bacteria. Additionally, this compound has been shown to have anti-inflammatory properties, which could potentially be beneficial in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate in laboratory experiments is its versatility. It can be used in a variety of different applications, including as a potential drug candidate, as a reagent in organic synthesis, and as a catalyst in chemical reactions. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.

However, there are some limitations to using this compound in laboratory experiments. One of the main issues is that its exact mechanism of action is not fully understood, which can make it difficult to accurately predict its effects in certain situations. Additionally, this compound is a relatively new compound, so there is still much to be learned about its potential applications.

Future Directions

There are a variety of potential future directions for Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate research. One of the main areas of research is to further study its potential as a drug candidate. This could include investigating its ability to inhibit the growth of certain types of cancer cells, as well as its potential to act as an anti-inflammatory agent. Additionally, further research could be done to explore its potential applications in organic synthesis and as a catalyst in chemical reactions. Another potential area of research is to further investigate its exact mechanism of action, in order to better understand how it interacts with cells and enzymes. Finally, further research could be done to explore the potential toxicity of this compound and to determine the most effective dosage for various applications.

Synthesis Methods

Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate can be synthesized in a variety of ways, depending on the desired end product. One method involves the condensation of 2-methoxybenzaldehyde and 3,4-dichlorobenzoic acid, followed by reaction with methyl amine. This method is relatively simple and requires minimal equipment. Another method involves the reaction of 3,4-dichlorobenzoic acid with a primary amine in the presence of a catalyst, such as a palladium complex. This method offers greater control over the reaction conditions and can be used to synthesize this compound in higher yields.

Safety and Hazards

properties

IUPAC Name |

methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c1-22-14-8-10(4-5-11(14)16(21)23-2)19-15(20)9-3-6-12(17)13(18)7-9/h3-8H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUPAZMWXFKKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

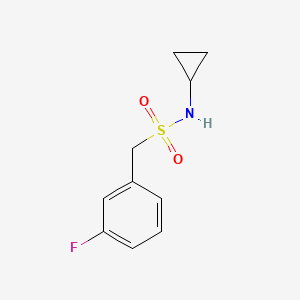

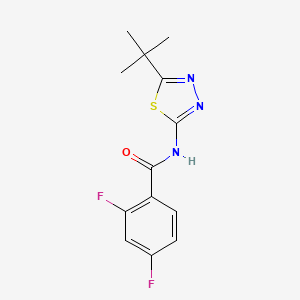

![N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2790885.png)

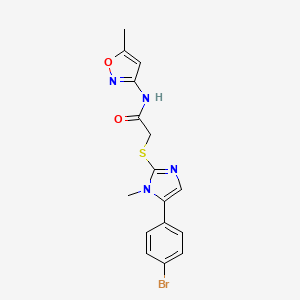

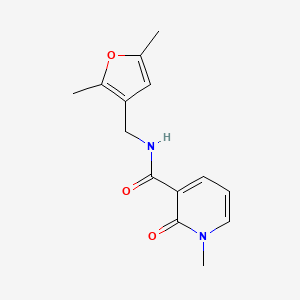

![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)

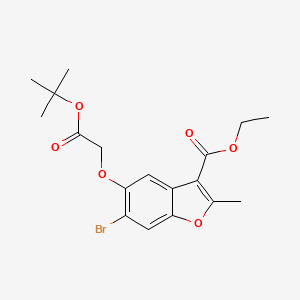

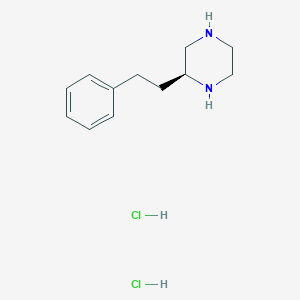

![(E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2790897.png)

![1-Methyl-4-(4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2790901.png)